molecular formula C8H13NO3 B13549734 Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate

Katalognummer: B13549734
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: TWXJIZXSVSBUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate: is a chemical compound with the molecular formula C8H13NO3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Vorbereitungsmethoden

The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . The specific reaction conditions and reagents used can vary, but common methods include the use of cyclization reactions under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other spirocyclic compounds such as:

These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-2-8(12-3-6)4-9-5-8/h6,9H,2-5H2,1H3

InChI-Schlüssel

TWXJIZXSVSBUIO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2(CNC2)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.